

1-Chloroisoquinoline-7-carbaldehyde CAS number 223671-53-2

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-Chloroisoquinoline-7-carbaldehyde
CAS No.:	223671-53-2
Cat. No.:	B1288640

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An In-depth Technical Guide to **1-Chloroisoquinoline-7-carbaldehyde**

Abstract

1-Chloroisoquinoline-7-carbaldehyde (CAS No. 223671-53-2) is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. The isoquinoline scaffold is a well-established "privileged structure," forming the core of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities.^{[1][2]} The strategic placement of a reactive carbaldehyde group and a synthetically versatile chlorine atom on this nucleus makes it a valuable intermediate for the construction of complex molecular architectures and diverse compound libraries. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthesis methodology, its chemical reactivity, and its potential applications, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties & Structural Elucidation

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical characteristics. While extensive peer-reviewed experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.^{[3][4]}

Core Compound Data

A summary of the key identification and physical data for **1-Chloroisoquinoline-7-carbaldehyde** is presented below.

Property	Value	Reference(s)
CAS Number	223671-53-2	^{[5][6]}
Molecular Formula	C ₁₀ H ₆ ClNO	^{[5][6]}
Molecular Weight	191.61 g/mol	^{[5][6]}
MDL Number	MFCD09835329	^[6]
Canonical SMILES	O=CC1=CC2=C(C=C1)C=CN=C2Cl	^[6]
Physical State	Solid	^[7]
Storage	Inert atmosphere, 2-8°C	^[7]

Predicted Spectroscopic Profile

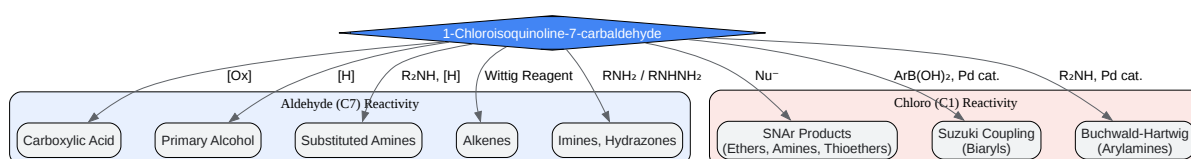
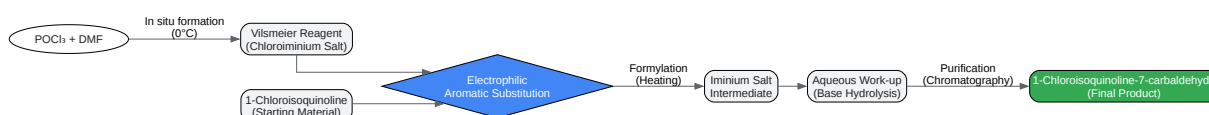
For unambiguous identification, a combination of spectroscopic techniques is essential. The following data is predicted based on the known spectral characteristics of structurally related chloro-substituted and carbaldehyde-substituted isoquinolines.^{[3][8][9]}

Technique	Predicted Key Signals / Characteristics	Rationale
¹ H NMR	~10.1 ppm (s, 1H): Aldehyde proton (CHO). ~7.8-9.0 ppm (m, 5H): Aromatic protons, exhibiting complex splitting patterns. Protons ortho to the aldehyde and chloro groups will be deshielded.	The aldehyde proton is highly deshielded and appears as a singlet far downfield. The aromatic protons are influenced by the electron-withdrawing effects of the aldehyde, the chlorine atom, and the ring nitrogen.[3][10]
¹³ C NMR	~192 ppm: Carbonyl carbon of the aldehyde group. ~120-155 ppm: Aromatic and heterocyclic carbons.	The aldehyde carbonyl carbon has a characteristic chemical shift in the downfield region. The carbon bearing the chlorine atom will also show a distinct shift.[3][8]
Mass Spec. (EI)	m/z 191/193 (M ⁺ /M ⁺ +2): Molecular ion peaks. m/z 162/164: Fragment corresponding to the loss of the formyl group (-CHO).	The presence of a single chlorine atom results in a characteristic isotopic pattern for the molecular ion, with M ⁺ and M ⁺ +2 peaks in an approximate 3:1 ratio.[3]
IR (KBr, cm ⁻¹)	~1705 cm ⁻¹ (strong): C=O stretching vibration of the aldehyde. ~3050 cm ⁻¹ (medium): Aromatic C-H stretching. ~1400-1600 cm ⁻¹ (multiple): Aromatic C=C and C=N ring stretching. ~800-900 cm ⁻¹ : C-Cl stretching.	These absorption bands are characteristic of the key functional groups present in the molecule.[3][8]

Synthesis Methodology: The Vilsmeier-Haack Approach

While a specific, documented synthesis for **1-Chloroisoquinoline-7-carbaldehyde** is not readily available in peer-reviewed literature, a highly plausible and robust pathway is the Vilsmeier-Haack reaction.[4] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] The logical precursor for this synthesis is 1-Chloroisoquinoline.

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl_3).[13][14]



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Sources

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